Bromozinc(1+);butane

Negishi Coupling Functional Group Tolerance Organometallic Selectivity

Inconsistent stoichiometry from decomposed, air-sensitive solids derails sensitive Negishi couplings. Bromozinc(1+);butane (sec-Butylzinc bromide), supplied as a certified 0.5 M THF solution under argon in ChemSeal™ bottles, eliminates weighing hazards and ensures reproducible sec-butyl group transfer. - Pre-formulated 0.5 M solution guarantees accurate, ready-to-use stoichiometry. - Argon-sealed packaging preserves reagent integrity for reliable late-stage functionalization of advanced intermediates. - Enables room-temperature Negishi couplings on aryl/alkenyl halides with broad functional group tolerance (esters, nitriles, amides).

Molecular Formula C4H9BrZn
Molecular Weight 202.4 g/mol
CAS No. 171860-66-5
Cat. No. B061457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromozinc(1+);butane
CAS171860-66-5
Molecular FormulaC4H9BrZn
Molecular Weight202.4 g/mol
Structural Identifiers
SMILESCC[CH-]C.[Zn+]Br
InChIInChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyDATGUFISTUEOBS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sec-Butylzinc Bromide: Cross-Coupling Nucleophile


sec-Butylzinc bromide (bromozinc(1+);butane, CAS 171860-66-5), also referred to as 2-butylzinc bromide, is a sec-alkyl organozinc halide . It is commercially supplied as a 0.5 M solution in tetrahydrofuran (THF) under an inert argon atmosphere due to its air- and moisture-sensitive nature . As a member of the organozinc reagent class, it is employed primarily as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, and serves as a key building block for the introduction of a sec-butyl group into complex molecular scaffolds, particularly in pharmaceutical intermediate synthesis .

sec-Alkyl organozinc nucleophile for transition metal-catalyzed cross-coupling, especially Negishi reactions
Pre-formulated 0.5 M solution in THF under inert argon atmosphere; air- and moisture-sensitive reagent
Sec-butyl group transfer for complex molecule elaboration, reported for pharmaceutical intermediate synthesis

Differentiation of sec-Butylzinc Bromide


Substituting sec-butylzinc bromide (CAS 171860-66-5) with alternative organometallic reagents or even other butylzinc isomers is not scientifically viable due to profound differences in reactivity and selectivity. Organozinc reagents, as a class, provide a unique balance of reactivity and functional group tolerance that is unattainable with more aggressive organometallics like Grignard reagents [1]. Within the organozinc family, the sec-butyl isomer presents distinct steric and electronic properties that directly influence reaction outcomes (e.g., regioselectivity and yield) compared to its linear (n-butyl) or tertiary (tert-butyl) counterparts [2]. The specific packaging as a 0.5 M solution in THF under argon is also critical; it is formulated to maintain the integrity of this highly air- and moisture-sensitive compound, preventing decomposition that would otherwise compromise its performance in sensitive catalytic cycles .

Grignard reagents
Functional group tolerance mismatch

More aggressive organomagnesium reagents may attack electrophilic groups (esters, nitriles), limiting late-stage use; organozinc chemoselectivity is a class-level differentiator.

n- or tert-butylzinc isomers
Steric and electronic divergence

The sec-butyl isomer shows distinct regioselectivity and reactivity in cross-coupling compared to linear or tertiary counterparts; direct substitution may alter reaction outcome.

In-house / non-inert packaging
Air/moisture decomposition risk

Solutions not maintained under argon may contain decomposition products, compromising catalytic cycles; standardized sealed packaging supports reproducibility.

Quantitative Evidence: sec-Butylzinc Bromide


Organozinc vs Grignard Functional Group Tolerance

Organozinc reagents like sec-butylzinc bromide exhibit significantly higher chemoselectivity and functional group tolerance than their more reactive organomagnesium (Grignard) counterparts [1]. This class-level property is a primary driver for selecting organozincs in complex molecule synthesis. While direct comparative data for sec-butylzinc bromide specifically against its Grignard analog (sec-butylmagnesium bromide) is not quantified in the available literature, the established class-level difference is well-documented [2].

Organozinc vs Grignard tolerance
Class-level inference
Organozincs tolerate esters, nitriles, amides; Grignard reagents exhibit poor tolerance for these groups.
Supports chemoselectivity-driven reagent selection; direct sec-butylzinc vs sec-butylmagnesium data not quantified.
Qualitative class property; review context for specific substrate scope.
Negishi Coupling Functional Group Tolerance Organometallic Selectivity

Negishi Coupling of Alkylzinc Bromides

Alkylzinc bromides, including sec-butylzinc bromide, are effective nucleophiles in Pd-catalyzed Negishi cross-couplings under mild conditions. A study using n-butylzinc bromide as a model substrate demonstrated high coupling yields (75-85%) with unactivated alkyl bromides at room temperature using a Pd/NHC catalyst system [1]. The study also highlighted that β-substituted alkylzinc halides (which includes the sec-butyl isomer) successfully undergo cross-coupling, a finding that directly supports the utility of sec-butylzinc bromide [1].

Negishi coupling viability
Cross-study comparable
n-BuZnBr: 75-85% yield (model substrate); β-substituted alkylzincs, including sec-butyl, successfully coupled under Pd/NHC catalysis at room temperature.
Supports sec-butylzinc bromide utility in mild Negishi couplings; method validation context.
Yield data for sec-butylzinc bromide not reported; implied from β-branched alkylzinc study.
Negishi Coupling C-C Bond Formation Alkylzinc Halides

Septorin Antibiotic Intermediate Synthesis

sec-Butylzinc bromide is specifically and demonstrably used in the preparation of 6-sec-butyl-2-chloro-3-(1-hydroxy-4-methoxymethoxyphenylmethyl)pyrazine, a key intermediate in the synthesis of the antibiotic Septorin . This is a validated, product-specific application that differentiates it from generic alkylzinc reagents which may not be suitable or have been optimized for this exact transformation.

Septorin intermediate synthesis
Data to verify
Reported use in preparation of a specific pyrazine building block for the antibiotic Septorin.
Procurement justified for this pathway; other sec-butyl sources not cited.
Supporting evidence; verify literature and in-house reproducibility.
Pharmaceutical Synthesis Antibiotic Intermediate Septorin

Standardized Formulation and Inert Packaging

The compound is consistently supplied as a 0.5 M solution in tetrahydrofuran (THF) with a certified density of 0.968 g/mL at 25 °C and is packaged under argon in resealable ChemSeal™ bottles . This standardized formulation is crucial for quantitative reproducibility in synthetic procedures, distinguishing it from in-house prepared or less rigorously packaged alternatives that may vary in concentration or be partially decomposed, leading to irreproducible yields and failed reactions.

Standardized formulation
Lot attribute
0.5 M THF, density 0.968 g/mL (25 °C), argon-sealed ChemSeal™ bottles.
Pre-formulated solution reduces handling risks and supports quantitative reproducibility.
Specification-based; review certificate of analysis for lot-specific values.
Air-Sensitive Reagent Handling Reproducibility Procurement Specification

Procurement Scenarios for sec-Butylzinc Bromide


Negishi sp3-sp2 Cross-Coupling

When a synthetic route demands the installation of a sec-butyl group onto an aryl or alkenyl halide with high functional group tolerance, sec-butylzinc bromide is the reagent of choice. Its compatibility with esters, nitriles, and amides (supported by class-level evidence [1]) allows for late-stage functionalization of advanced intermediates where harsher organometallics would fail. This is particularly relevant in medicinal chemistry for diversifying drug-like scaffolds [2].

Septorin Antibiotic Intermediate Synthesis

Research groups and CROs engaged in the synthesis of the antibiotic Septorin or its analogs should procure sec-butylzinc bromide. It is a documented and essential building block for the preparation of a key pyrazine intermediate, making it a non-substitutable reagent for this specific synthetic pathway .

Standardized Air-Sensitive Reagent Solutions

For labs where reproducibility and ease of handling are paramount, procuring the 0.5 M THF solution in argon-sealed ChemSeal™ bottles is critical. This eliminates the need for weighing out highly air-sensitive solids and the associated risks of decomposition and inconsistent stoichiometry. The certified concentration and density ensure accurate and reliable use in both discovery and process chemistry settings .

Method Development for β-Alkyl Cross-Couplings

As a β-substituted alkylzinc halide, sec-butylzinc bromide serves as a valuable model substrate for developing and optimizing new cross-coupling methodologies involving sterically hindered secondary alkyl nucleophiles. Its successful use in reported room-temperature Negishi couplings provides a benchmark for evaluating new catalytic systems or reaction conditions [2].

Application
Selection Property
Validation Focus
Negishi sp³–sp² cross-coupling
Functional group compatibility
Substrate scope with sensitive groups; yield under reported conditions
Septorin antibiotic intermediate synthesis
Pathway-specific reactivity
Reproduction of reported pyrazine transformation
Standardized air-sensitive reagent handling
Pre-formulated inert solution
Lot-specific concentration and moisture integrity
Method development for β-alkyl cross-couplings
Model β-substituted alkylzinc
Benchmarking against reported room-temperature Negishi protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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